molecular formula C26H36N2O4 B10817512 PS7Ynn6AQ2

PS7Ynn6AQ2

Cat. No.: B10817512
M. Wt: 440.6 g/mol
InChI Key: UOWROPJYPQKYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is part of the fentanyl analog family and is known for its potent pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PS7Ynn6AQ2 involves multiple steps, starting with the preparation of the key intermediate, 3,4,5-trimethoxyphenylpropan-2-amine. This intermediate is then reacted with piperidine and propionyl chloride under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and the use of a strong base such as sodium hydride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PS7Ynn6AQ2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PS7Ynn6AQ2 has a wide range of applications in scientific research:

Mechanism of Action

PS7Ynn6AQ2 exerts its effects by binding to specific receptors in the central nervous system, primarily the mu-opioid receptors. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The compound also affects the dopaminergic and serotonergic pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PS7Ynn6AQ2 is unique due to its specific substitution pattern on the aromatic rings, which enhances its binding affinity and selectivity for the mu-opioid receptors. This makes it more potent compared to other similar compounds, providing stronger analgesic effects at lower doses .

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

N-phenyl-N-[1-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]propanamide

InChI

InChI=1S/C26H36N2O4/c1-6-25(29)28(21-10-8-7-9-11-21)22-12-14-27(15-13-22)19(2)16-20-17-23(30-3)26(32-5)24(18-20)31-4/h7-11,17-19,22H,6,12-16H2,1-5H3

InChI Key

UOWROPJYPQKYER-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.